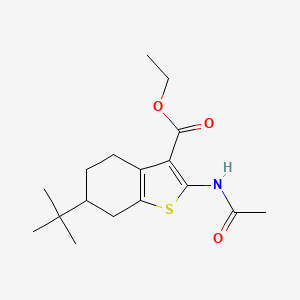
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(アセチルアミノ)-6-tert-ブチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、ベンゾチオフェン環を含む独特の構造を持つ複雑な有機化合物です。
準備方法
2-(アセチルアミノ)-6-tert-ブチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルの合成には、いくつかのステップが必要です。 一般的な方法の1つは、2-ニトロフェニル酢酸メチルを、トルエン中でホルムアルデヒド、テトラブチルアンモニウムヨージド、および炭酸カリウムと反応させる方法です 。 この反応は、目的の生成物を良好な収率で与えます。 工業生産方法では、同様の合成経路が使用される場合がありますが、大規模生産に合わせて最適化されており、高収率と高純度が保証されています。
化学反応解析
2-(アセチルアミノ)-6-tert-ブチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: m-クロロ過安息香酸(MCPBA)などの試薬を用いて酸化すると、エポキシドが生成されます.
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの一般的な還元剤を用いて行うことができます。
科学研究への応用
2-(アセチルアミノ)-6-tert-ブチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、科学研究で次のような用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: この化合物の構造により、生体分子と相互作用することができ、生化学研究に役立ちます。
化学反応の分析
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where electrophiles replace specific functional groups.
科学的研究の応用
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials.
作用機序
2-(アセチルアミノ)-6-tert-ブチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用に関与しています。 酵素や受容体に作用し、それらの活性を変化させ、さまざまな生物学的効果を引き起こす可能性があります。 正確な経路と標的は、特定の用途や状況によって異なります .
類似の化合物との比較
2-(アセチルアミノ)-6-tert-ブチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、次のような類似の化合物と比較することができます。
2-[4-(アセチルアミノ)フェノキシ]-2-メチルプロパン酸エチル: この化合物は、類似の官能基を持っていますが、コア構造が異なるため、特性と用途が異なります.
その他のベンゾチオフェン誘導体: これらの化合物は、ベンゾチオフェン環を共有していますが、置換基が異なるため、反応性と用途が異なります.
2-(アセチルアミノ)-6-tert-ブチル-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸エチルは、官能基のユニークな組み合わせと、さまざまな分野で多様な用途の可能性を持っているため、際立っています。
類似化合物との比較
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound has similar functional groups but a different core structure, leading to different properties and applications.
Other benzothiophene derivatives: These compounds share the benzothiophene ring but differ in their substituents, affecting their reactivity and uses.
This compound stands out due to its unique combination of functional groups and the potential for diverse applications in various fields.
生物活性
Ethyl 2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 332392-81-1) is a complex organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C17H25NO3S, and it has a molecular weight of approximately 323.45 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 504.4 ± 50.0 °C |
| Density | 1.2 ± 0.1 g/cm³ |
| Flash Point | 258.8 ± 30.1 °C |
| LogP | 5.57 |
These properties suggest good solubility in organic solvents, which is advantageous for biological assays and therapeutic formulations.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of approximately 23.2 μM for inducing apoptosis in MCF-7 breast cancer cells .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s .
- Antiviral Properties : Research suggests that related compounds may inhibit hepatitis C virus (HCV) replication, indicating potential as antiviral agents .
The mechanism through which this compound exerts its biological effects includes:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : Flow cytometry studies demonstrated that treatment with the compound leads to G2/M phase arrest in the cell cycle, suggesting its role in inhibiting cell proliferation .
Antitumor Efficacy
A detailed study evaluated the antitumor effects of this compound in vivo using tumor-bearing mice models. The results indicated:
- Significant reduction in tumor mass compared to untreated controls.
- Improved hematological parameters post-treatment, indicating reduced myelosuppression typically associated with chemotherapy .
Enzyme Interaction Studies
In vitro assays revealed that the compound effectively inhibits AChE activity with a competitive inhibition mechanism. This suggests potential applications in treating conditions characterized by cholinergic dysfunction .
Conclusion and Future Directions
This compound demonstrates promising biological activities that warrant further investigation. Its potential as an antitumor agent and enzyme inhibitor highlights its therapeutic relevance.
Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Further elucidating the pathways involved in its biological activity.
- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity against specific targets.
This compound represents a valuable addition to the pharmacological arsenal against cancer and neurodegenerative diseases.
特性
分子式 |
C17H25NO3S |
|---|---|
分子量 |
323.5 g/mol |
IUPAC名 |
ethyl 2-acetamido-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-6-21-16(20)14-12-8-7-11(17(3,4)5)9-13(12)22-15(14)18-10(2)19/h11H,6-9H2,1-5H3,(H,18,19) |
InChIキー |
VGSHFACDAVDNNW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















